molecular formula C12H13NO2 B11897403 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B11897403
M. Wt: 203.24 g/mol
InChI Key: SHYNIXLTHJDVJM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are naturally occurring oxygen heterocyclic compounds widely distributed in plants and form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins . This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a chromone derivative undergoes aminoalkylation with formaldehyde and a primary or secondary amine . The reaction typically requires acidic or basic conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of environmentally friendly reagents and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4H-chromen-4-one: Lacks the methyl groups at positions 6 and 7.

    6,7-Dimethyl-4H-chromen-4-one: Lacks the aminomethyl group.

    3-(Aminomethyl)-6-methyl-4H-chromen-4-one: Has only one methyl group at position 6.

Uniqueness

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is unique due to the presence of both the aminomethyl group and the two methyl groups at positions 6 and 7. This structural combination may contribute to its distinct pharmacological properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(aminomethyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3

InChI Key

SHYNIXLTHJDVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN

Origin of Product

United States

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